N-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]-4-(5-oxopyrrolidin-3-yl)benzenesulfonamide
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Overview
Description
N-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]-4-(5-oxopyrrolidin-3-yl)benzenesulfonamide is a complex organic compound that features a benzimidazole core, a pyrrolidine ring, and a benzenesulfonamide group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]-4-(5-oxopyrrolidin-3-yl)benzenesulfonamide typically involves multi-step organic reactions. One common approach is to start with the benzimidazole core, which can be synthesized through the condensation of o-phenylenediamine with carboxylic acids or their derivatives. The pyrrolidine ring can be introduced via cyclization reactions involving appropriate precursors. The final step often involves sulfonation to introduce the benzenesulfonamide group .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the reaction conditions to maximize yield and purity. This includes controlling temperature, pressure, and the use of catalysts. Solvent-free conditions or the use of green chemistry principles may also be employed to make the process more environmentally friendly .
Chemical Reactions Analysis
Types of Reactions
N-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]-4-(5-oxopyrrolidin-3-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various catalysts. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired transformations .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .
Scientific Research Applications
N-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]-4-(5-oxopyrrolidin-3-yl)benzenesulfonamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial, antiviral, or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials with specific properties, such as polymers or catalysts.
Mechanism of Action
The mechanism of action of N-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]-4-(5-oxopyrrolidin-3-yl)benzenesulfonamide involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzimidazole derivatives, pyrrolidine-containing molecules, and sulfonamide-based compounds. Examples include:
Benzimidazole derivatives: Known for their broad-spectrum biological activities.
Pyrrolidine derivatives: Often used in pharmaceuticals for their bioactive properties.
Sulfonamide derivatives: Widely used as antibiotics and in other therapeutic applications.
Uniqueness
N-[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]-4-(5-oxopyrrolidin-3-yl)benzenesulfonamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
Molecular Formula |
C20H22N4O4S |
---|---|
Molecular Weight |
414.5 g/mol |
IUPAC Name |
N-[(1,3-dimethyl-2-oxobenzimidazol-5-yl)methyl]-4-(5-oxopyrrolidin-3-yl)benzenesulfonamide |
InChI |
InChI=1S/C20H22N4O4S/c1-23-17-8-3-13(9-18(17)24(2)20(23)26)11-22-29(27,28)16-6-4-14(5-7-16)15-10-19(25)21-12-15/h3-9,15,22H,10-12H2,1-2H3,(H,21,25) |
InChI Key |
YQWRTDSCNLERKJ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)CNS(=O)(=O)C3=CC=C(C=C3)C4CC(=O)NC4)N(C1=O)C |
Origin of Product |
United States |
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